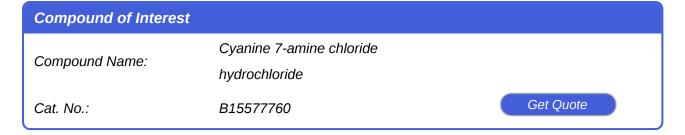


Application Note: Cyanine 7 NHS Ester Protein Labeling Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and other fluorescence-based assays. Its emission spectrum in the NIR region (approximately 750-800 nm) provides significant advantages for in vivo and deep-tissue imaging, primarily due to reduced tissue autofluorescence and greater tissue penetration. The N-hydroxysuccinimide (NHS) ester functional group of Cy7 is a popular choice for protein labeling as it efficiently reacts with primary amines, such as the ε -amino group of lysine residues and the N-terminal α -amino group on proteins, to form stable amide bonds. This application note provides a detailed protocol for the conjugation of Cy7 NHS ester to proteins, methods for determining the degree of labeling, and troubleshooting guidelines.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine on the protein with the NHS ester of Cyanine 7. This results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide. To ensure the primary amines are deprotonated and available for reaction, the conjugation is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.



Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material	Specifications	Supplier Example
Antibody or Protein	Purified, >95% purity, 2-10 mg/mL in an amine-free buffer (e.g., PBS)	Varies by target
Cyanine 7 NHS Ester	Amine-reactive, stored desiccated at -20°C	AAT Bioquest, MedchemExpress
Anhydrous DMSO or DMF	High purity, for dissolving the NHS ester	Sigma-Aldrich
Reaction Buffer	1 M Sodium Bicarbonate (pH 8.5-9.0) or 50 mM Sodium Borate (pH 8.5)	In-house preparation
Purification Column	Sephadex G-25 or equivalent size-exclusion chromatography spin column	GE Healthcare, Thermo Fisher
Quenching Reagent (Optional)	1 M Tris-HCl or Glycine, pH 7.4-8.0	In-house preparation
Storage Buffer	PBS with 0.1% BSA	

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